molecular formula C10H13NO B2784100 1-cyclopentyl-1H-pyrrole-2-carbaldehyde CAS No. 932226-21-6

1-cyclopentyl-1H-pyrrole-2-carbaldehyde

Cat. No. B2784100
CAS RN: 932226-21-6
M. Wt: 163.22
InChI Key: BGODSQVXIILUQC-UHFFFAOYSA-N
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Description

“1-cyclopentyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the formula C10H13NO . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . The compound is used for research purposes .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as “1-cyclopentyl-1H-pyrrole-2-carbaldehyde”, often involves the Paal-Knorr Pyrrole Synthesis, which is a chemical reaction that synthesizes substituted pyrroles . This reaction involves the condensation of primary amines with 1,4-diketones . Other methods include the condensation of glucose and amino acid derivatives in vitro .


Molecular Structure Analysis

The molecular structure of “1-cyclopentyl-1H-pyrrole-2-carbaldehyde” consists of a pyrrole ring attached to a cyclopentyl group and a carbaldehyde group . The molecular weight of the compound is 163.22 .

properties

IUPAC Name

1-cyclopentylpyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-8-10-6-3-7-11(10)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGODSQVXIILUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-1H-pyrrole-2-carbaldehyde

Synthesis routes and methods

Procedure details

To a solution of 1H-pyrrole-2-carbaldehyde (12.0 g) in DMSO (252 mL) was added sodium hydride (55% dispersion in mineral oil, 8.26 g) at 0° C., and the mixture was stirred for 30 min. To the reaction mixture was added bromocyclopentane (22.6 g) at 0° C., and the mixture was stirred overnight at room temperature. The reaction mixture was diluted with ethyl acetate (500 mL), and washed with water and saturated brine. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (9.34 g).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8.26 g
Type
reactant
Reaction Step One
Name
Quantity
252 mL
Type
solvent
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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